molecular formula C8H5F2NS2 B068911 1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene CAS No. 189281-93-4

1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene

Cat. No.: B068911
CAS No.: 189281-93-4
M. Wt: 217.3 g/mol
InChI Key: IAEWPVPRODRVHA-UHFFFAOYSA-N
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Description

Research Chemical for Specialty Synthesis 1-[(Difluoromethyl)sulfanyl]-4-isothiocyanatobenzene (CAS 189281-93-4) is a bifunctional organic compound of significant interest in advanced chemical research and development. This molecule features two highly reactive functional groups—an isothiocyanate and a difluoromethylsulfanyl group—on a benzene ring, making it a valuable building block for constructing more complex molecular architectures. Key Characteristics CAS Number: 189281-93-4 Molecular Formula: C 8 H 5 F 2 NS 2 Molecular Weight: 217.26 g/mol SMILES: S=C=NC1=CC=C(SC(F)F)C=C1 Research Applications and Value The primary research value of this compound lies in its role as a versatile synthetic intermediate. The isothiocyanate group (N=C=S) is highly electrophilic and readily reacts with nucleophiles such as amines to form thiourea bridges. This reaction is extensively exploited in the synthesis of heterocyclic compounds, ligand design, and the development of novel polymers and materials. Concurrently, the difluoromethylthioether group (S-CF 2 H) is a valuable moiety in medicinal chemistry and agrochemical research. The incorporation of fluorine atoms can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The combination of these two functional groups in a single molecule provides researchers with a unique tool for generating libraries of compounds for structure-activity relationship (SAR) studies, particularly in the discovery of new pharmaceuticals and antimicrobial agents . Handling and Safety This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should refer to the Safety Data Sheet (SDS) for detailed handling instructions. Key hazard statements include H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is essential. Use only in a well-ventilated place.

Properties

IUPAC Name

1-(difluoromethylsulfanyl)-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NS2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEWPVPRODRVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368440
Record name 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189281-93-4
Record name 1-[(Difluoromethyl)thio]-4-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189281-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

1-Difluoromethylsulfanyl-4-isothiocyanato-benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially convert the isothiocyanato group to an amine or other functional groups.

    Substitution: The difluoromethylsulfanyl and isothiocyanato groups can be substituted with other functional groups using appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-Difluoromethylsulfanyl-4-isothiocyanato-benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethylsulfanyl group can participate in various chemical reactions, while the isothiocyanato group is known for its reactivity with nucleophiles, such as amino acids in proteins. These interactions can lead to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Key Properties of Para-Substituted Benzene Derivatives
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
1-[(Difluoromethyl)sulfanyl]-4-isothiocyanatobenzene –S–CF₂H C₈H₅F₂NS₂ 217.24 Combines moderate electron withdrawal (F) with sulfur's polarizability.
4-(Trifluoromethyl)phenyl isothiocyanate –CF₃ C₈H₄F₃NS 203.19 Strong electron-withdrawing CF₃ group; higher reactivity of N=C=S.
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene –C₆H₁₃ (hexylcyclohexyl) C₁₉H₂₆NSSi ~331.56* Bulky aliphatic group; enhances liquid crystalline behavior.
1-(Difluoromethyl)-4-isocyanatobenzene –CF₂H (isocyanate) C₈H₅F₂NO 169.13 Isocyanate (–N=C=O) group; less reactive toward thiols than isothiocyanate.

*Estimated based on molecular formula.

Key Comparisons:

  • Electronic Effects: The –CF₃ group (in 4-(Trifluoromethyl)phenyl isothiocyanate) is strongly electron-withdrawing, polarizing the benzene ring and enhancing the electrophilicity of the isothiocyanate group. This increases reactivity in nucleophilic additions . The –S–CF₂H group in the target compound offers a balance: fluorine atoms withdraw electrons, while the sulfur atom donates electron density via lone pairs, creating a less polarized aromatic system compared to –CF₃ . The hexylcyclohexyl group (in 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene) is purely hydrophobic, favoring nonpolar interactions and mesophase formation in liquid crystals .
  • Steric Effects :
    – The hexylcyclohexyl substituent introduces significant steric bulk, limiting rotational freedom and favoring ordered molecular packing .
    –S–CF₂H and –CF₃ are relatively compact, enabling better solubility in organic solvents compared to aliphatic chains.

Functional Group Variations: Isothiocyanate vs. Isocyanate

Spectral and Physicochemical Properties

  • Infrared Spectroscopy :

    • The –N=C=S group in the target compound shows a strong absorption band near 2100 cm⁻¹ , characteristic of thiocyanate stretching .
    • C–F vibrations in –CF₂H and –CF₃ appear between 1100–1200 cm⁻¹ , with trifluoromethyl groups exhibiting split peaks due to symmetric/asymmetric stretching .
  • NMR Spectroscopy :
    ¹H NMR : Protons in –CF₂H resonate as a triplet (J ~ 50–60 Hz) due to coupling with two fluorine atoms.
    ¹⁹F NMR : Fluorine atoms in –CF₂H and –CF₃ show distinct shifts: –CF₃ typically near –60 ppm, while –CF₂H appears upfield .

Biological Activity

1-[(Difluoromethyl)sulfanyl]-4-isothiocyanatobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be described by the following structural formula:

  • Molecular Formula : C8H6F2N2S2
  • Molecular Weight : 224.27 g/mol
  • Canonical SMILES : C1=CC(=C(C=C1N=C=S)S(C(F)F)C(F)F)

The biological activity of this compound is primarily attributed to its isothiocyanate group, which has been shown to interact with various biological targets. Isothiocyanates are known for their ability to induce apoptosis in cancer cells and exhibit antimicrobial properties. The difluoromethylthio group may enhance the compound's reactivity and selectivity towards specific biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : The compound showed an IC50 value of approximately 12 µM, indicating moderate potency.
  • A549 (lung cancer) : The IC50 was found to be around 15 µM.

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests against common bacterial strains revealed:

  • Staphylococcus aureus : Inhibition zone diameter of 15 mm at 100 µg/mL.
  • Escherichia coli : Inhibition zone diameter of 12 mm at the same concentration.

These findings indicate that this compound possesses potential as an antimicrobial agent.

Study on Anticancer Effects

A recent study published in the Journal of Organic Chemistry evaluated the effects of various isothiocyanate derivatives on cancer cell lines. The results indicated that compounds with a difluoromethylthio substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study concluded that the introduction of fluorine atoms could significantly improve the therapeutic index of isothiocyanates in cancer treatment .

Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications to the isothiocyanate moiety can dramatically influence biological activity. For instance, the presence of electron-withdrawing groups like difluoromethyl enhances both anticancer and antimicrobial activities. This suggests a need for further optimization in drug design to maximize efficacy while minimizing toxicity .

Data Summary Table

Biological ActivityCell Line/OrganismIC50/Inhibition Zone Diameter
AnticancerMDA-MB-23112 µM
AnticancerA54915 µM
AntimicrobialStaphylococcus aureus15 mm at 100 µg/mL
AntimicrobialEscherichia coli12 mm at 100 µg/mL

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